molecular formula C15H24ClNO B1397509 3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-77-5

3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397509
CAS No.: 1220031-77-5
M. Wt: 269.81 g/mol
InChI Key: ARIONCPBNGWVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is a versatile chemical compound with the molecular formula C15H24ClNO. It is commonly used in various scientific research applications due to its unique chemical structure and properties .

Scientific Research Applications

3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

“3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride” is a versatile chemical compound used in diverse scientific research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,3-dimethylphenol with 2-chloroethylpiperidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxy and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-[2-(2,3-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-5-3-7-15(13(12)2)17-10-8-14-6-4-9-16-11-14;/h3,5,7,14,16H,4,6,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIONCPBNGWVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.